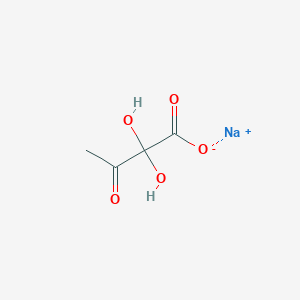![molecular formula C9H16N2O2 B14506033 Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine CAS No. 64933-92-2](/img/structure/B14506033.png)
Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrimidine ring, forming a unique bicyclic structure. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For example, the condensation of mono-Boc-1,3-diaminopropane with succinic anhydride can yield hexahydropyrrolo[1,2-a]pyrimidin-6-one . Another method includes the cycloaddition of levulinic acid or its ester to 1,2- and 1,3-diamines .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity.
Scientific Research Applications
Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of bioactive materials and organic electronics.
Mechanism of Action
The mechanism by which acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles such as:
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Hexahydropyrrolo[1,2-a]imidazol-5-ones: Explored for their potential as nootropics and painkillers.
Uniqueness
What sets acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in medicinal chemistry and drug discovery.
Properties
CAS No. |
64933-92-2 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H12N2.C2H4O2/c1-3-7-8-4-2-6-9(7)5-1;1-2(3)4/h1-6H2;1H3,(H,3,4) |
InChI Key |
OMAXTNHYQWXDRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2=NCCCN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)

![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)



